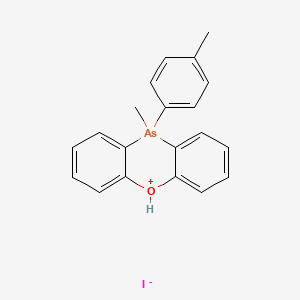![molecular formula C16H18N2O3 B14622321 N-[(4-Aminophenyl)methyl]-L-tyrosine CAS No. 56511-08-1](/img/structure/B14622321.png)
N-[(4-Aminophenyl)methyl]-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Aminophenyl)methyl]-L-tyrosine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a tyrosine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)methyl]-L-tyrosine typically involves the reaction of 4-aminobenzylamine with L-tyrosine under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-aminobenzylamine and the carboxyl group of L-tyrosine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the amino acids under controlled conditions, ensuring high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Aminophenyl)methyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-[(4-Aminophenyl)methyl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(4-Aminophenyl)methyl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the synthesis of important biomolecules. It may also bind to receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Aminophenyl)methyl]-L-phenylalanine
- N-[(4-Aminophenyl)methyl]-L-tryptophan
- N-[(4-Aminophenyl)methyl]-L-histidine
Uniqueness
N-[(4-Aminophenyl)methyl]-L-tyrosine is unique due to the presence of the tyrosine moiety, which imparts specific biochemical properties. Unlike its analogs, this compound can participate in unique reactions involving the phenolic hydroxyl group of tyrosine, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
56511-08-1 |
|---|---|
Formule moléculaire |
C16H18N2O3 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
(2S)-2-[(4-aminophenyl)methylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H18N2O3/c17-13-5-1-12(2-6-13)10-18-15(16(20)21)9-11-3-7-14(19)8-4-11/h1-8,15,18-19H,9-10,17H2,(H,20,21)/t15-/m0/s1 |
Clé InChI |
QJMJBVSXQAFFCP-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)NCC2=CC=C(C=C2)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)NCC2=CC=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
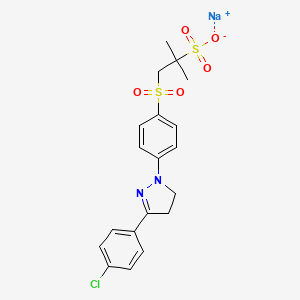
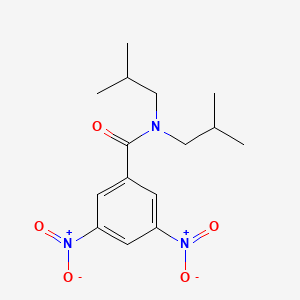
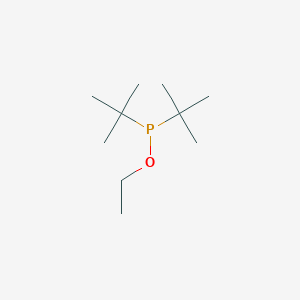
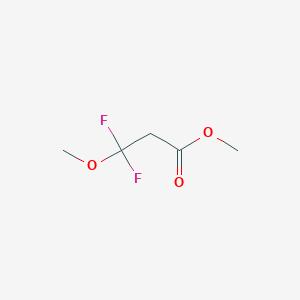

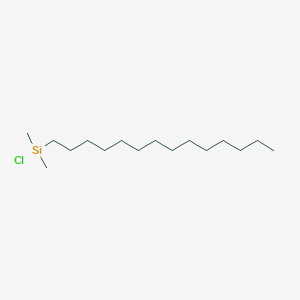
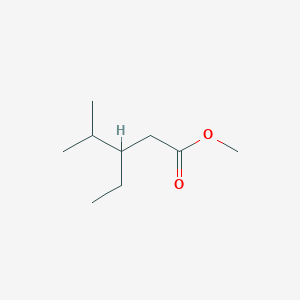
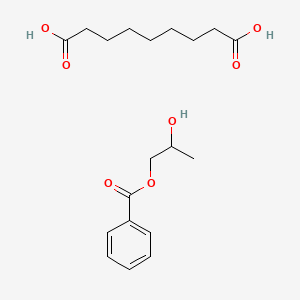
![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)
